8-(3,5-Dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione
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Overview
Description
“8-(3,5-Dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and heterocyclic components, suggests potential utility in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(3,5-Dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” typically involves multi-step organic reactions. The process may include:
Step 1: Formation of the purine core through cyclization reactions.
Step 2: Introduction of the 3,5-dimethylphenyl group via Friedel-Crafts alkylation.
Step 3: Attachment of the 2-fluorophenylmethyl group through nucleophilic substitution.
Step 4: Final modifications to introduce the imidazolidino ring and methyl groups.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions could target the imidazolidino ring.
Substitution: Various substitution reactions can occur at the aromatic rings and heterocyclic components.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.
Scientific Research Applications
This compound’s unique structure makes it a candidate for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which “8-(3,5-Dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” exerts its effects would involve interactions with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 8-(3,5-Dimethylphenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
- 8-(3,5-Dimethylphenyl)-3-[(2-bromophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
Uniqueness
The presence of the 2-fluorophenylmethyl group in “8-(3,5-Dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” may confer unique properties, such as increased stability or specific biological activity, compared to its analogs with different substituents.
Properties
Molecular Formula |
C23H22FN5O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H22FN5O2/c1-14-10-15(2)12-17(11-14)27-8-9-28-19-20(25-22(27)28)26(3)23(31)29(21(19)30)13-16-6-4-5-7-18(16)24/h4-7,10-12H,8-9,13H2,1-3H3 |
InChI Key |
LKGMZILLHCIAJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F)C |
Origin of Product |
United States |
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